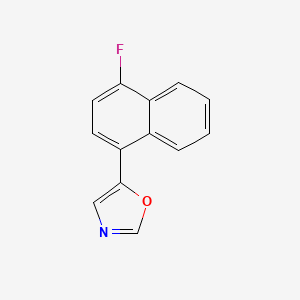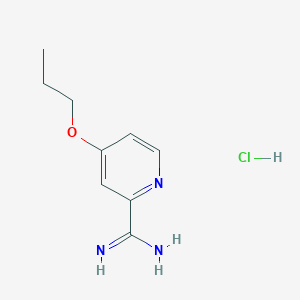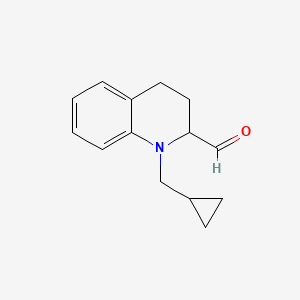![molecular formula C15H15N B11893051 1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine CAS No. 62736-77-0](/img/structure/B11893051.png)
1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine is a chemical compound with the molecular formula C15H15N. It is a derivative of indeno[2,1-c]pyridine, characterized by the presence of three methyl groups at positions 1, 4, and 6 on the indeno[2,1-c]pyridine skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4,6-trimethylbenzaldehyde with pyridine derivatives can lead to the formation of the desired compound . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the indeno[2,1-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine can be compared with other similar compounds, such as:
1,4,7-Trimethyl-9H-indeno[2,1-c]pyridine: Differing by the position of the methyl group at position 7 instead of 6.
9H-Indeno[2,1-c]pyridin-9-one: Featuring a ketone group at position 9.
9H-Indeno[2,1-c]pyridine: Lacking the methyl substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
62736-77-0 |
|---|---|
Formule moléculaire |
C15H15N |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
1,4,6-trimethyl-9H-indeno[2,1-c]pyridine |
InChI |
InChI=1S/C15H15N/c1-9-4-5-12-7-13-11(3)16-8-10(2)15(13)14(12)6-9/h4-6,8H,7H2,1-3H3 |
Clé InChI |
NEIYZGBJZVEFNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CC3=C2C(=CN=C3C)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


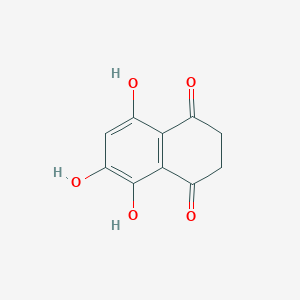

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11892982.png)


![4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893019.png)
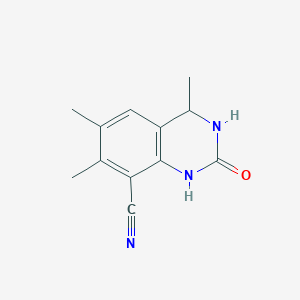
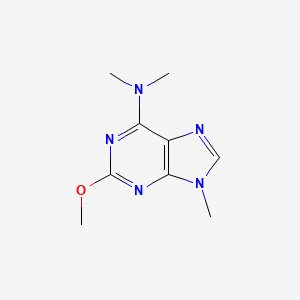

![N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B11893037.png)

